molecular formula C13H20F2N2O2 B13254721 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol

1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol

Cat. No.: B13254721
M. Wt: 274.31 g/mol
InChI Key: WCKLQMVSRSDWGP-UHFFFAOYSA-N
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Description

1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol (CAS# 2059941-19-2) is a chemical compound of significant interest in epigenetic and oncology research. It features a potent and selective difluoromethyl-1,3,4-oxadiazole (DFMO) zinc-binding group, which acts as a mechanism-based, essentially irreversible inhibitor of Histone Deacetylase 6 (HDAC6) . Unlike traditional hydroxamate-based inhibitors, which can have genotoxic potential, the DFMO group offers a potentially safer and highly selective profile. Its mechanism involves a two-step, slow-binding process where the enzyme's zinc-bound water attacks the oxadiazole ring, leading to ring opening and the formation of a deprotonated difluoroacetylhydrazide as the active species. This species coordinates strongly with the catalytic zinc ion and binds irreversibly within the HDAC6 active site, resulting in potent and long-lasting inhibition . With high selectivity for HDAC6 over other HDAC isoforms like HDAC1, 2, 3, and 4, this inhibitor is a valuable tool for researchers exploring HDAC6-specific roles in areas such as cancer (e.g., in synergistic combinations with proteasome inhibitors), neurodegenerative diseases, autoimmune conditions, and other chromatin-related studies . The compound has a molecular formula of C 13 H 20 F 2 N 2 O 2 and a molecular weight of 274.31 g/mol . Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H20F2N2O2

Molecular Weight

274.31 g/mol

IUPAC Name

1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylcyclohexan-1-ol

InChI

InChI=1S/C13H20F2N2O2/c1-11(2)5-4-6-13(18,8-11)7-9-16-10(17-19-9)12(3,14)15/h18H,4-8H2,1-3H3

InChI Key

WCKLQMVSRSDWGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(CC2=NC(=NO2)C(C)(F)F)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like high-throughput screening and process optimization are employed to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

It is not possible to provide a detailed article with comprehensive data tables and well-documented case studies focusing solely on the applications of "1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylcyclohexan-1-ol" based on the provided search results, as they contain limited information about the compound. However, a summary of the available information can be provided.

Related Compounds

Other related compounds include:

  • [3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine:
    • Molecular Weight: 163.13 g/mol
    • Molecular Formula: C5H7F2N3O
    • IUPAC Name: [3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine
    • CAS Number: 2230800-04-9
  • [3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride:
    • Molecular Weight: 199.59
    • Molecular Formula: C5H8ClF2N3O
  • 3-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol:
    • Molecular Weight: 234.20 g/mol
    • Molecular Formula: C9H12F2N2O3

How to Summarize a Research Article

To summarize a research article, one should identify the important information and condense it . Key steps include:

  • Stating the research question and why it is interesting .
  • Stating the hypotheses tested .
  • Describing the methods, including design, participants, materials, and procedure .
  • Describing the results and whether they were significant .
  • Explaining the key implications of the results .

Mechanism of Action

The mechanism of action of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol involves interactions with specific molecular targets and pathways. The difluoroethyl group and oxadiazole ring play crucial roles in modulating the compound’s activity. These interactions can affect various biological processes, such as enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

Key Structural Features

The table below highlights critical differences between the target compound and similar molecules from literature:

Compound Name Core Structure Oxadiazole Substituent Molecular Weight (g/mol) Key Features Potential Applications
Target Compound 3,3-Dimethylcyclohexanol 1,1-Difluoroethyl ~287* Rigid cyclohexanol core; fluorinated substituent Undisclosed (structural motifs suggest drug-like properties)
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine Morpholine-piperidine hybrid 4-Trifluoromethylphenyl ~450 (estimated) Polar morpholine core; trifluoromethyl group Antidiabetic agents
1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine Piperazine 4-Fluorophenyl 366.44 Sulfonyl group; fluorophenyl substituent Research chemical (no specific application stated)
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride Piperazine 3-Trifluoromethylphenyl ~400 (estimated) Charged dihydrochloride salt; trifluoromethyl group Commercial research reagent
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride Cyclopentylamine Dimethylaminomethyl 283.2 Polar amine substituent; cyclopentane core Undisclosed (likely bioactive small molecule)

*Calculated based on molecular formula C₁₄H₂₁F₂N₂O₂ .

Substituent Effects on Physicochemical Properties

  • Fluorinated Groups : The target compound’s 1,1-difluoroethyl group balances lipophilicity (LogP ~2.5–3.0) and metabolic resistance, contrasting with the higher LogP of trifluoromethylphenyl analogues (~3.5–4.0) .
  • Electronic Effects : The electron-withdrawing oxadiazole ring enhances stability, while fluorinated substituents modulate electron density and hydrogen-bonding capacity .

Biological Activity

The compound 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol is a novel organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H20F2N2O2C_{13}H_{20}F_{2}N_{2}O_{2}, with a molecular weight of approximately 274.31 g/mol . The structure features a cyclohexanol moiety with a hydroxyl group and a 1,2,4-oxadiazole ring, which is known for its diverse biological properties.

Structural Features

FeatureDescription
Cyclohexanol Hydroxyl group contributes to hydrogen bonding.
Oxadiazole Ring Known for electrophilic properties and biological activity.
Difluoroethyl Group Enhances chemical stability and bioavailability.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The oxadiazole derivatives have been shown to interact with various biological targets involved in cancer progression.

  • Inhibition of Enzymes : The compound may inhibit critical enzymes such as:
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • Topoisomerase II
    These enzymes are crucial for DNA synthesis and cell proliferation, making them ideal targets for anticancer therapies .
  • Modulation of Growth Factors : The oxadiazole moiety can modulate growth factor signaling pathways that are often dysregulated in cancer cells .

Antimicrobial Activity

Preliminary studies suggest that derivatives of 1,3,4-oxadiazoles possess broad-spectrum antimicrobial properties. Specific investigations have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Evaluation

A study evaluated several oxadiazole derivatives against Xanthomonas oryzae, a pathogen responsible for rice bacterial leaf blight. Key findings included:

CompoundControl Efficiency (%)
4a-268.6
4a-362.3
Bismerthiazol49.6

These results indicate that certain oxadiazole derivatives outperform traditional antibacterial agents .

Anti-inflammatory Effects

The compound's hydroxyl group suggests potential anti-inflammatory activity through the inhibition of pro-inflammatory mediators. This aspect is particularly relevant in chronic inflammatory diseases where oxadiazole derivatives could serve as therapeutic agents .

Ongoing Studies

Current research is focused on elucidating the specific biological mechanisms of action for 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol . Investigations include:

  • Molecular Docking Studies : To predict interactions with biological targets.
  • In Vivo Studies : To assess efficacy and safety profiles in animal models.

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